molecular formula C8H10ClNO B13603454 4-(1-Aminoethyl)-2-chlorophenol

4-(1-Aminoethyl)-2-chlorophenol

Cat. No.: B13603454
M. Wt: 171.62 g/mol
InChI Key: FJYAUFCFHMTVBY-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-chlorophenol is an organic compound with the molecular formula C8H10ClNO It is characterized by a phenolic ring substituted with a chlorine atom at the second position and an aminoethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)-2-chlorophenol typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorophenol.

    Alkylation: The 2-chlorophenol undergoes alkylation with an appropriate alkylating agent to introduce the aminoethyl group at the para position.

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the reaction efficiency and yield.

    Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Aminoethyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

4-(1-Aminoethyl)-2-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-chlorophenol involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

    4-(1-Aminoethyl)phenol: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    2-Chloro-4-(1-aminoethyl)phenol: Similar structure but with different substitution patterns, leading to variations in chemical properties.

Uniqueness: 4-(1-Aminoethyl)-2-chlorophenol is unique due to the presence of both the chlorine and aminoethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-(1-aminoethyl)-2-chlorophenol

InChI

InChI=1S/C8H10ClNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3

InChI Key

FJYAUFCFHMTVBY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)Cl)N

Origin of Product

United States

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